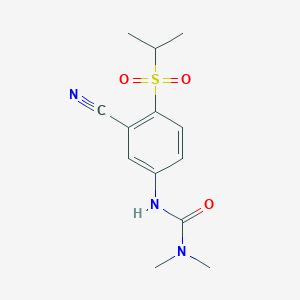
3-(3-Cyano-4-(isopropylsulfonyl)phenyl)-1,1-dimethylurea
Cat. No. B8650999
M. Wt: 295.36 g/mol
InChI Key: RQFIYCAJIQKZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08044242B2
Procedure details


To 15C (67 mg, 0.30 mmol) in methylene chloride (2 mL) at 0° C. was added NaHCO3 (252 mg, 3 mmol) followed by a ca. 20% phosgene solution in toluene (0.3 mL). After stirring at that temperature for 2 h, the reaction was concentrated and diluted with methylene chloride (3 mL). To this solution was added Et3N (130 mg, 1.28 mmol) followed by dimethylamine hydrochloride (43 mg, 0.53 mmol) and the reaction was stirred overnight. The solution was loaded onto a silica gel column and purified via silica gel chromatography (0-80% ethyl acetate/hexane) to provide 16A (44 mg, 50%) and recovered starting material (15C) (20 mg). 16A: LC-MS: 296.02 (M+H)+.






Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([S:10]([CH:13]([CH3:15])[CH3:14])(=[O:12])=[O:11])=[C:6]([CH:9]=1)[C:7]#[N:8].[C:16]([O-:19])(O)=O.[Na+].C(Cl)(Cl)=O.C[CH2:26][N:27](CC)[CH2:28]C.Cl.CNC>C(Cl)Cl.C1(C)C=CC=CC=1>[C:7]([C:6]1[CH:9]=[C:2]([NH:1][C:16](=[O:19])[N:27]([CH3:28])[CH3:26])[CH:3]=[CH:4][C:5]=1[S:10]([CH:13]([CH3:15])[CH3:14])(=[O:12])=[O:11])#[N:8] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
67 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC(=C(C#N)C1)S(=O)(=O)C(C)C
|
|
Name
|
|
|
Quantity
|
252 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
130 mg
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
43 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNC
|
Step Five
|
Name
|
|
|
Quantity
|
0.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at that temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with methylene chloride (3 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified via silica gel chromatography (0-80% ethyl acetate/hexane)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=C(C=CC1S(=O)(=O)C(C)C)NC(N(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 44 mg | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

